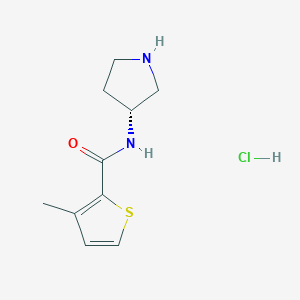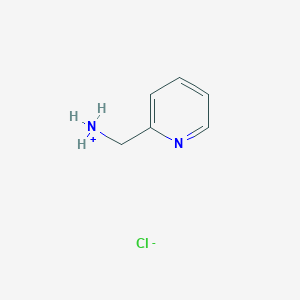
Pyridylmethylammonium chloride
Vue d'ensemble
Description
Pyridylmethylammonium chloride is a quaternary ammonium compound that features a pyridine ring attached to a methylammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridylmethylammonium chloride can be synthesized through several methods. One common approach involves the reaction of pyridine with methylamine in the presence of hydrochloric acid. The reaction proceeds as follows:
C5H5N+CH3NH2+HCl→C5H4NCH3NH3Cl
This reaction typically occurs under mild conditions, with the reactants being mixed in an aqueous solution at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The reactants are combined in a controlled environment, and the reaction is monitored to ensure complete conversion. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridylmethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridylmethylamine oxide.
Reduction: It can be reduced to form pyridylmethylamine.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium bromide or sodium iodide in an aqueous solution.
Major Products:
Oxidation: Pyridylmethylamine oxide.
Reduction: Pyridylmethylamine.
Substitution: Pyridylmethylammonium bromide or iodide.
Applications De Recherche Scientifique
Pyridylmethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in water treatment processes and as an additive in the production of polymers.
Mécanisme D'action
The mechanism of action of pyridylmethylammonium chloride involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their integrity and leading to cell lysis. Additionally, it can interact with enzymes and other proteins, inhibiting their function and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Pyridylmethylammonium chloride can be compared to other quaternary ammonium compounds, such as:
- Benzylmethylammonium chloride
- Diallyldimethylammonium chloride
- Tetramethylammonium chloride
Uniqueness:
- This compound : Features a pyridine ring, which imparts unique chemical properties and potential applications in various fields.
- Benzylmethylammonium chloride : Contains a benzyl group, making it more hydrophobic and suitable for different applications.
- Diallyldimethylammonium chloride : Used primarily in polymer production and water treatment.
- Tetramethylammonium chloride : Commonly used as a phase transfer catalyst in organic synthesis.
Propriétés
IUPAC Name |
pyridin-2-ylmethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQQURYZPUHQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


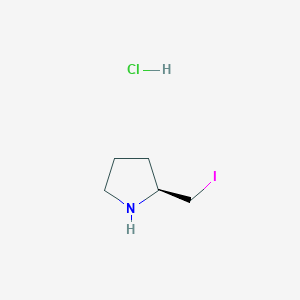

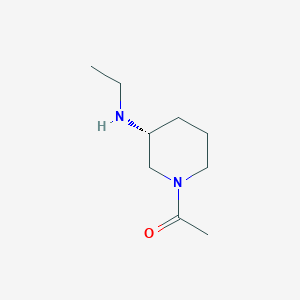
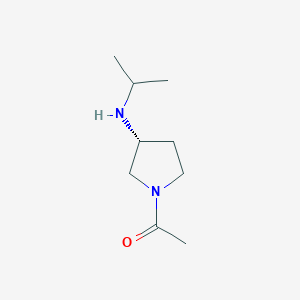

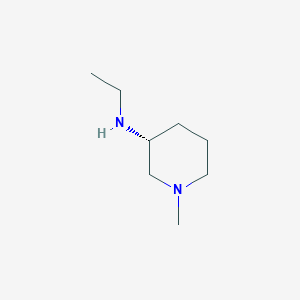
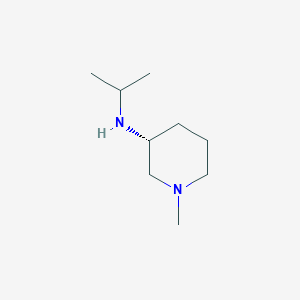
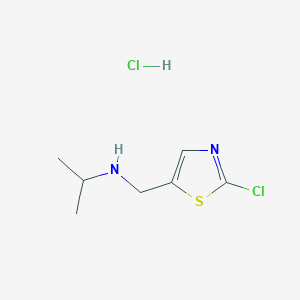
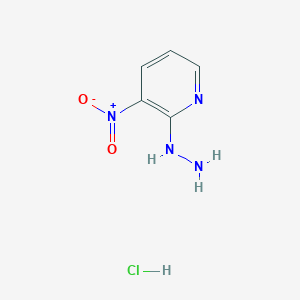
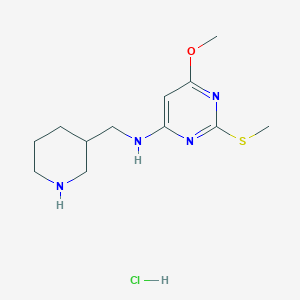

![[1-(3-Bromo-benzenesulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7985595.png)
![Benzo[1,3]dioxol-5-ylmethyl-piperidin-4-yl-amine hydrochloride](/img/structure/B7985603.png)
